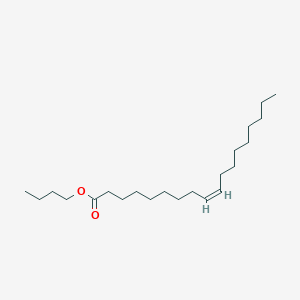
油酸丁酯
描述
Butyl oleate is an ester of butanol and oleic acid, and is a colorless to light yellow, viscous liquid with a mild odor. It is a naturally occurring fatty acid found in many plants, animals, and microorganisms, and is also a major component in many vegetable oils and animal fats. Butyl oleate is used in a variety of applications, including as a plasticizer, emollient, lubricant, and surfactant. It is also used in the production of cosmetics, pharmaceuticals, and food products.
科学研究应用
生物润滑剂
油酸丁酯用于生产生物润滑剂,由于其高生物降解性、低毒性、优异的润滑性能和对环境的影响最小,生物润滑剂正在取代传统的石油基润滑剂。 它用作柴油添加剂、增塑剂和液压油中的防水剂中的酯 .
钻井液添加剂
在石油和天然气行业,油酸丁酯应用于弱凝胶钻井液。它有助于提高这些液体的酯基润滑剂的性能,减少所需量并提高钻井效率。 该化合物已在极端压力条件下进行测试,以优化配方并确保钻井液中凝胶结构的稳定性 .
PVC增塑剂
油酸丁酯用作增塑剂,尤其是对PVC(聚氯乙烯),提高其柔韧性和耐用性。 这种应用在生产各种消费品(包括包装材料)中至关重要,其中PVC的塑性是所需的特性 .
涂料和涂层添加剂
该化合物也是涂料和涂层中的添加剂,有助于提高这些产品的耐用性和性能。 它有助于实现各种类型涂料和涂层的所需稠度和应用性能 .
燃料添加剂
油酸丁酯用作燃料添加剂,在那里它有助于提高生物柴油的质量和效率。 其特性有助于改善燃烧过程并减少排放,使其成为替代燃料配方的宝贵组成部分 .
润滑剂添加剂
作为润滑剂添加剂,油酸丁酯增强了油的润滑性能。 它用于减少机械系统中的摩擦和磨损,从而延长机械和设备的使用寿命 .
可再生能源研究
在绿色化学的背景下,油酸丁酯因其在可再生能源应用中的潜力而受到关注。 正在对其化学结构和性质进行研究,以开发更可持续、更环保的能源解决方案 .
化学合成与催化
油酸丁酯参与化学合成过程,特别是作为酶催化中的底物。 研究人员正在研究它在各种合成路线中的应用,以高效、环保的方式生产化学品 .
安全和危害
Butyl oleate is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also a flammable material .
Relevant Papers There are several relevant papers on Butyl oleate. One paper discusses the simultaneous acetone–butanol–ethanol fermentation, gas stripping, and full-cell-catalyzed esterification for effective production of butyl oleate . Another paper discusses the production of bio-diesel (Butyl Oleate) by reactive distillation .
作用机制
Target of Action
Butyl oleate is a fatty acid ester . It is primarily used as a biochemical reagent and does not have a specific biological target. Instead, it interacts with a variety of substances based on its chemical properties.
Mode of Action
Butyl oleate is formed by the condensation of oleic acid and butanol, often using an enzyme as a catalyst . This process can also be catalyzed by ionic liquids . The resulting compound is a clear, colorless liquid .
Biochemical Pathways
The synthesis of butyl oleate involves the esterification reaction between oleic acid and butanol . This reaction can be catalyzed by enzymes such as Candida rugosa lipase . The product of this reaction, butyl oleate, can undergo the Bouveault–Blanc reduction to yield oleyl alcohol and butanol .
Result of Action
Butyl oleate does not have a specific biological action. Instead, its effects are determined by its chemical properties and its interactions with other substances. For example, in personal care products, butyl oleate is used as a bodying agent, emollient, and emulsifier .
Action Environment
The action of butyl oleate can be influenced by environmental factors. For instance, its solubility and stability can be affected by temperature and the presence of other substances. It is miscible in alcohols, ethers, vegetable and mineral oils, and insoluble in water . These properties can influence its efficacy in various applications.
属性
IUPAC Name |
butyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3/b13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBFFTLQMKKBLZ-SEYXRHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027099 | |
| Record name | Butyl cis-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid, Light colored liquid; [Hawley] Yellow liquid; [HSDB] | |
| Record name | 9-Octadecenoic acid (9Z)-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleic acid, butyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6456 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
228 °C AT 15 MM HG | |
| Record name | OLEIC ACID, BUTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
356 °F | |
| Record name | OLEIC ACID, BUTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALCOHOL; INSOL IN WATER, MISCIBLE WITH ETHER, VEGETABLE & MINERAL OIL | |
| Record name | OLEIC ACID, BUTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8704 AT 15 °C | |
| Record name | OLEIC ACID, BUTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000263 [mmHg] | |
| Record name | Oleic acid, butyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6456 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
YELLOW LIQUID, LIGHT-COLORED, OLEAGINOUS LIQUID; OPAQUE AT 12 °C, SOLID AT -26.4 °C | |
CAS RN |
142-77-8 | |
| Record name | Butyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleic acid, butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl oleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid (9Z)-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl cis-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/487I65419Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OLEIC ACID, BUTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-butyl Oleate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-26.4 °C | |
| Record name | OLEIC ACID, BUTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common methods for synthesizing butyl oleate?
A1: Butyl oleate is typically synthesized via the esterification of oleic acid with n-butanol. This reaction can be catalyzed by various methods:
- Strong Acids: Traditional catalysts like p-toluene sulfonic acid [], sulfuric acid [], and ferric chloride [] are commonly employed.
- Solid Acid Catalysts: Researchers have explored the use of solid acid catalysts like nanosized SO₄²⁻/SnO₂ [], sulfate-modified Hβ zeolite [], and codoped phosphotungstate [] for improved reusability and reduced corrosion.
- Enzymatic Catalysis: Lipases, such as those from Rhizopus oryzae [], Candida rugosa [], Mucor miehei [, ], and Rhizomucor miehei [, ] have been investigated for their biocatalytic potential in butyl oleate synthesis.
- Ionic Liquids: Triethylamine citrate ionic liquid has been studied as a recyclable and environmentally friendly catalyst for this esterification reaction [].
- Microwave Irradiation: Microwave-assisted synthesis using p-toluene sulfonic acid as a catalyst has been shown to accelerate the reaction [].
Q2: How does external mass transfer affect the activation energy of butyl oleate synthesis using whole-cell biocatalysts?
A2: Research utilizing loofa-immobilized Rhizopus oryzae as a whole-cell biocatalyst in hexane showed that reducing mass transfer limitations, by enhancing the interface between immiscible substrates, positively impacted reaction progress []. The study observed an activation energy (Ea) of 18.2 kJ/mol within a temperature range of 15-45°C. Notably, non-linearity in the Arrhenius plot indicated a reaction-limited region (15-35°C, Ea = 27 kJ/mol) and a diffusion-limited region (>35°C, Ea = 6.8 kJ/mol), highlighting the influence of external mass transfer on the reaction kinetics.
Q3: What are the advantages of using microreactors for enzymatic butyl oleate synthesis?
A3: Microreactors offer several benefits for the biphasic esterification of oleic acid and 1-butanol using Rhizomucor miehei lipase [, ]:
Q4: How does water activity (aw) impact lipase-catalyzed butyl oleate synthesis?
A4: Studies employing Candida rugosa lipase revealed that optimal enzyme activity for butyl oleate synthesis occurs within a specific aw range (0.52 to 0.65 at 30°C) []. Controlling aw during the reaction, such as through pervaporation, can significantly enhance reaction rate and yield by maintaining optimal conditions for the lipase.
Q5: What are the common applications of butyl oleate?
A5: Butyl oleate is widely used in various applications, including:
- Plasticizer: It acts as a plasticizer in polymers like polyvinyl chloride (PVC) to enhance flexibility and workability [, , ].
- Textile Industry: Butyl oleate can be incorporated into textile formulations for specific properties, such as enhancing the penetration of pesticides in foliar applications [].
- Pharmaceuticals: It can be found in some pharmaceutical formulations, including microemulsions for drug delivery [].
- Corrosion Inhibitor: Research indicates its potential use as a component in corrosion inhibitors for concrete [].
Q6: How does the addition of butyl oleate affect the properties of PVC cable materials?
A6: Incorporating butyl oleate into PVC cable materials enhances their flexibility, cold resistance, and aging resistance []. This is particularly valuable for applications requiring cable flexibility and durability in varying environmental conditions.
Q7: How does the presence of free fatty acids, like palmitic acid, affect the decomposition of butyl oleate hydroperoxide?
A7: Research has shown that heating hydroperoxido butyl oleate in the presence of palmitic acid leads to its decomposition, following first-order kinetics []. The presence of palmitic acid promotes both monomolecular cleavage and ester formation, leading to the generation of monomeric and oligomeric secondary products. The study highlighted the potential impact of free fatty acids on the oxidative stability of butyl oleate.
Q8: How do different formulations of DDT, containing butyl oleate, affect their biological efficiency for cattle dipping?
A8: A study examining the effect of aging on DDT cattle-dipping formulations revealed that those containing sulphated butyl oleate exhibited changes in toxicity and deposition over time []. This highlights the importance of formulation stability in ensuring the efficacy and safety of products containing butyl oleate.
Q9: What are the potential environmental concerns associated with emerging plasticizers, including butyl oleate?
A9: While butyl oleate is a common plasticizer, its presence in household dust and hand wipes raises concerns about potential human exposure []. Continuous monitoring is crucial to assess the long-term impacts of emerging plasticizers and determine if they are safe alternatives to legacy plasticizers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




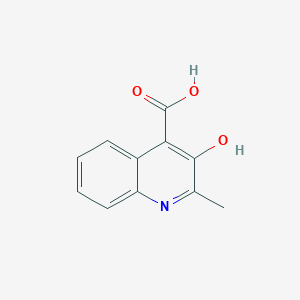


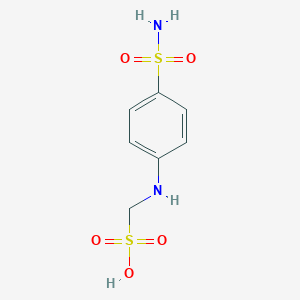
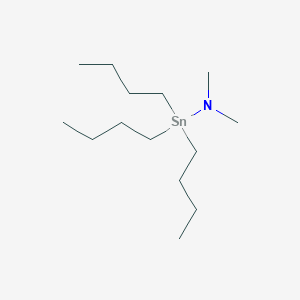



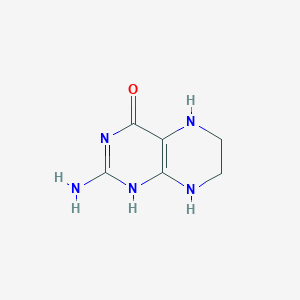
![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)
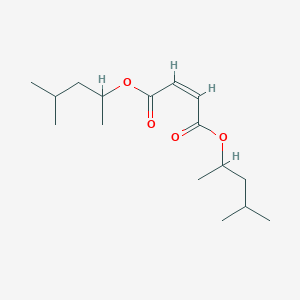
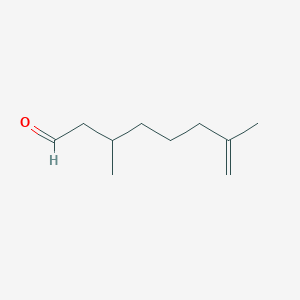
![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)